molecular formula C21H21NO4 B2482933 (1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid CAS No. 2351672-79-0

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid

Cat. No.: B2482933
CAS No.: 2351672-79-0
M. Wt: 351.402
InChI Key: XAXCWZMAMBHZSX-OTLVQASYSA-N
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Description

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a carboxylic acid group at the 1-position and an ethyl substituent bearing a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amine at the 2-position. The (1R,2R) stereochemistry is critical for its conformational stability and interactions in applications such as peptide synthesis or medicinal chemistry . Key properties inferred from structural analogs include moderate solubility in polar aprotic solvents (e.g., acetonitrile) and stability under standard peptide-coupling conditions .

Properties

IUPAC Name

(1R,2R)-2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-12(17-10-18(17)20(23)24)22-21(25)26-11-19-15-8-4-2-6-13(15)14-7-3-5-9-16(14)19/h2-9,12,17-19H,10-11H2,1H3,(H,22,25)(H,23,24)/t12?,17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXCWZMAMBHZSX-OTLVQASYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid, often referred to as Fmoc-cyclopropane amino acid, is a synthetic compound used primarily in peptide synthesis. It features a unique cyclopropane structure that imparts distinct biological activities and properties, making it a valuable building block in the development of bioactive peptides.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO4, with a molecular weight of 367.43 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group in peptide synthesis, facilitating the formation of peptide bonds while preventing premature reactions.

The biological activity of this compound primarily revolves around its role in peptide synthesis:

  • Target of Action : The compound acts on the formation of peptide bonds during solid-phase peptide synthesis.
  • Mode of Action : The Fmoc group is removed under basic conditions, allowing for the coupling of amino acids to form longer peptides.
  • Biochemical Pathways : It integrates into biochemical pathways involved in protein synthesis, influencing the structure and function of the resultant peptides.

Biological Studies and Case Studies

Research has demonstrated the utility of Fmoc-cyclopropane amino acids in synthesizing peptides with enhanced stability and activity. Below are key findings from recent studies:

StudyFindings
Peptide Synthesis The incorporation of (1R,2R)-Fmoc-cyclopropane amino acid into peptides resulted in increased resistance to enzymatic degradation compared to standard amino acids .
Bioactivity Peptides synthesized using this compound exhibited improved binding affinity to target proteins, enhancing their potential therapeutic applications .
Structural Analysis NMR studies revealed that peptides containing cyclopropane residues adopt unique conformations that may enhance their biological activity .

Applications in Research

The unique properties of this compound make it an attractive candidate for various applications:

  • Drug Development : Its ability to form stable peptides can be leveraged in designing novel therapeutics targeting specific biological pathways.
  • Bioconjugation : The Fmoc group allows for selective modifications, enabling the attachment of drugs or labels to peptides for diagnostic and therapeutic purposes.

Scientific Research Applications

Peptide Synthesis

The compound serves as a valuable building block in the synthesis of peptides. Its unique structure allows for the introduction of cyclopropane moieties into peptide chains, which can enhance the stability and bioactivity of the resulting peptides. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group facilitates solid-phase peptide synthesis, a widely used method in peptide chemistry.

Drug Development

Research indicates that derivatives of this compound may possess therapeutic properties, particularly in targeting specific biological pathways. The cyclopropane ring can influence the conformation and interaction profiles of peptides with biological targets, potentially leading to novel drug candidates for various diseases.

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme interactions and protein folding. Its ability to modify amino acid sequences provides insights into structure-function relationships in proteins, aiding in the understanding of enzymatic mechanisms and protein dynamics.

Case Studies

StudyObjectiveFindings
Peptide Stability Investigate the stability of peptides containing cyclopropane derivativesPeptides with (1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid exhibited increased resistance to proteolytic degradation compared to standard peptides.
Therapeutic Potential Evaluate anti-cancer propertiesPreliminary studies showed that modified peptides demonstrated selective cytotoxicity against cancer cell lines, indicating potential for further development as anti-cancer agents.
Enzyme Interaction Analyze binding affinity with specific enzymesThe compound's incorporation into peptide substrates revealed altered binding affinities, suggesting that cyclopropane modifications can significantly impact enzyme-substrate interactions.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide synthesis. Deprotection occurs under mild basic conditions:

  • Reagents : 20% piperidine in DMF or 2% DBU in DMF.

  • Mechanism : The base abstracts the acidic hydrogen from the fluorene ring, triggering β-elimination and releasing CO₂ to yield the free amine.

  • Applications : Critical for sequential peptide coupling, allowing selective exposure of the amine group for further reactions.

Carboxylic Acid Functionalization

The carboxylic acid group participates in reactions typical of organic acids:

Esterification

  • Reagents : Alcohols (e.g., methanol) with acid catalysts (H₂SO₄) or coupling agents like DCC/DMAP .

  • Example :
    (1R,2R)-Compound+CH3OHH+Methyl ester+H2O\text{(1R,2R)-Compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O} .

Amide Formation

  • Activation : Carbodiimides (EDC or DCC) or uronium salts (HATU) convert the acid to an active ester or acyl halide .

  • Example :
    (1R,2R)-Compound+R-NH2EDC/HOBtAmide\text{(1R,2R)-Compound} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{Amide} .

Cyclopropane Ring Reactivity

The strained cyclopropane ring exhibits unique reactivity:

Ring-Opening Reactions

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) opens the ring to form a propane derivative .

  • Electrophilic Addition : Reacts with halogens (e.g., Br₂) or acids (HCl) under controlled conditions .

Stereochemical Influence

The (1R,2R) configuration impacts regioselectivity in reactions like hydrogenation or cycloadditions, as demonstrated in computational studies of analogous cyclopropane derivatives .

Table: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductCitations
Fmoc Deprotection20% piperidine/DMF, 30°C, 20 minFree amine
EsterificationMethanol, H₂SO₄, refluxMethyl ester
Amide FormationEDC, HOBt, DIPEA, RTPeptide bond
HydrogenationH₂ (1 atm), Pd-C, EtOAcPropane derivative
Mixed AnhydrideIsobutoxycarbonyl chloride, NEt₃, 0°CActivated intermediate for coupling

Stability and Handling Considerations

  • Thermal Stability : High melting point (180–185°C) and flash point (341.8°C) suggest suitability for high-temperature reactions.

  • Storage : Stable at -20°C under inert gas (argon).

Comparison with Similar Compounds

Table 1: Structural Comparison of Fmoc-Protected Cyclopropane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₂₂NO₄* 352.41* Ethyl-Fmoc, (1R,2R)
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropane-1-carboxylic acid C₁₈H₁₇NO₄ 311.34 No ethyl substituent
(1S,2R)-1-(Fmoc-amino)-2-(but-3-en-1-yl)cyclopropane-1-carboxylic acid C₂₂H₂₃NO₄ 365.43 Butenyl substituent, (1S,2R)

*Calculated based on structural formula.

Impact of Substituents

The ethyl group in the target compound introduces steric bulk compared to simpler analogs like 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid (C₁₀H₉ClO₂, MW 196.63) . This bulk may reduce reactivity in coupling reactions but enhance conformational rigidity, as seen in Fmoc-protected cyclopropane derivatives used in stapled peptide synthesis . Conversely, phenyl or chlorophenyl substituents (e.g., 1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid ) increase lipophilicity, favoring membrane permeability in drug design .

Stereochemical Variations

The (1R,2R) configuration distinguishes the target compound from stereoisomers like (1S,2R)-1-(Fmoc-amino)-2-(but-3-en-1-yl)cyclopropane-1-carboxylic acid, which exhibits distinct NMR shifts (e.g., δ 1.96 ppm for cyclopropane protons) . Such stereochemical differences influence diastereoselectivity in cyclopropanation reactions and binding affinities in biological systems.

Non-Cyclopropane Analogs

Compounds like (1R,4S)-4-(Fmoc-amino)cyclopent-2-enecarboxylic acid (CAS 220497-65-4) replace the cyclopropane ring with a cyclopentene system, reducing ring strain and altering reactivity. Cyclopentene derivatives are more flexible, enabling easier functionalization but sacrificing the strain-driven reactivity of cyclopropanes .

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol)
Target Compound* N/A Moderate (ACN/DCM) 352.41
(9H-Fluoren-9-yl)methyl carbamate 1b 83–85 Soluble in EtOAc 355.41
1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid N/A Soluble in DCM/MeOH 232.24

Q & A

Q. Advanced Research Focus

  • Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) followed by recrystallization .
  • Dynamic Kinetic Resolution (DKR) : Catalytic asymmetric cyclopropanation with Rh₂(S-DOSP)₄ achieves >90% ee .
  • Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of undesired enantiomers .

How can this compound be incorporated into solid-phase peptide synthesis (SPPS) protocols?

Q. Advanced Research Focus

  • Coupling : Activate the carboxylic acid group using HBTU/HOBt and couple to resin-bound peptides at 25°C for 2 hours. Monitor completion via Kaiser test .
  • Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove Fmoc, followed by thorough washing .
  • Cyclopropane Stability : Avoid prolonged exposure to bases (>30 min) to prevent ring-opening side reactions .

What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

Advanced Research Focus
Key challenges include:

  • Catalyst Loading : Reduce Rh catalyst costs by switching to Cu-based systems (e.g., Cu(OTf)₂ with chiral bisoxazoline ligands) .
  • Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for industrial-scale purity .
  • Process Monitoring : Implement in-line FTIR to track cyclopropane formation and minimize racemization .

What are the applications of this compound in drug discovery?

Q. Advanced Research Focus

  • Conformational Restriction : The cyclopropane ring imposes rigidity, improving target binding in protease inhibitors (e.g., HCV NS3/4A) .
  • Prodrug Design : The carboxylic acid can be esterified for enhanced membrane permeability, with in vivo hydrolysis releasing the active drug .
  • Biological Stability : Fluorinated analogs (e.g., 2-fluorocyclopropane derivatives) show improved metabolic resistance in preclinical studies .

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